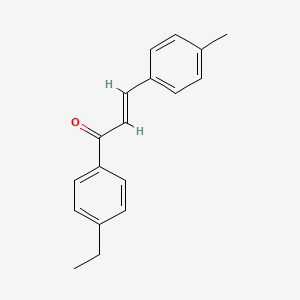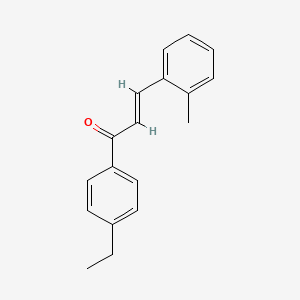![molecular formula C16H16OS B6356466 (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 904566-69-4](/img/structure/B6356466.png)
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one is a compound of interest to scientists due to its potential applications in various fields. This compound is a member of the prop-2-en-1-one family, which is a class of compounds that can be used to synthesize a variety of compounds. The compound has been studied extensively in the laboratory, and it has been used in the synthesis of a variety of compounds including drugs, dyes, and fragrances. It is also of interest due to its potential applications in biochemistry, physiology, and drug development.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one has been studied extensively in the laboratory and has been found to have a variety of uses in scientific research. It has been used in the synthesis of drugs, dyes, and fragrances, as well as in the synthesis of other compounds. It has also been used in the synthesis of a variety of compounds used in biochemistry and physiology. In addition, the compound has been studied for its potential applications in drug development, as it has been found to have a variety of effects on the body.
Wirkmechanismus
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one has a variety of effects on the body. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. It also has an inhibitory effect on the activity of proteins involved in the transport of drugs and other compounds. In addition, it has been found to have an effect on the activity of proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on the body. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs and other compounds. It also has an inhibitory effect on the activity of proteins involved in the transport of drugs and other compounds. In addition, it has been found to have an effect on the activity of proteins involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that it can be used to synthesize a variety of compounds, including drugs, dyes, and fragrances. In addition, it can be used to study the effects of drugs and other compounds on the body, as well as to study the mechanism of action of drugs and other compounds. One limitation is that it is not suitable for use in large-scale experiments, as it is not very stable and can be easily degraded.
Zukünftige Richtungen
There are a number of potential future directions for (2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the study of its effects on the body in greater detail. Finally, further research could be conducted to determine the potential applications of the compound in biochemistry, physiology, and drug development.
Synthesemethoden
(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the addition of a phosphorus ylide to an aldehyde or ketone in the presence of a base. This reaction is often used to synthesize compounds containing the prop-2-en-1-one moiety. Other methods of synthesis include the Claisen condensation, the Stork enamine reaction, and the Horner-Wadsworth-Emmons reaction.
Eigenschaften
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKUIXZQRGHII-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)










